molecular formula C13H21ClN2O B4226793 2-{[4-(1-pyrrolidinyl)benzyl]amino}ethanol hydrochloride

2-{[4-(1-pyrrolidinyl)benzyl]amino}ethanol hydrochloride

Cat. No. B4226793
M. Wt: 256.77 g/mol
InChI Key: QMEIXBUVSMXMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(1-pyrrolidinyl)benzyl]amino}ethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PBE hydrochloride and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PBE hydrochloride involves the modulation of neurotransmitter activity by binding to specific receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in reward and motivation pathways. PBE hydrochloride also modulates the activity of serotonin and norepinephrine, which are involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
PBE hydrochloride has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in attention and working memory. PBE hydrochloride has also been shown to increase serotonin and norepinephrine levels in the brain, which are involved in mood regulation and anxiety. Additionally, PBE hydrochloride has been shown to enhance cognitive function and memory consolidation.

Advantages and Limitations for Lab Experiments

PBE hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and few side effects. However, PBE hydrochloride has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of PBE hydrochloride may vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for the study of PBE hydrochloride. One area of research is the development of PBE hydrochloride derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of PBE hydrochloride as a potential treatment for drug addiction and other psychiatric disorders. Additionally, the effects of PBE hydrochloride on other neurotransmitter systems and physiological processes should be further investigated to fully understand its therapeutic potential.
Conclusion:
In conclusion, PBE hydrochloride is a promising compound that has potential therapeutic applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. PBE hydrochloride has several advantages for lab experiments, but also has some limitations. Future research should focus on developing PBE hydrochloride derivatives with improved pharmacokinetic properties and investigating its potential therapeutic applications in drug addiction and other psychiatric disorders.

Scientific Research Applications

PBE hydrochloride has been studied for its potential therapeutic applications in various fields including neuroscience, pharmacology, and drug discovery. It has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and cognition. PBE hydrochloride has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.

properties

IUPAC Name

2-[(4-pyrrolidin-1-ylphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c16-10-7-14-11-12-3-5-13(6-4-12)15-8-1-2-9-15;/h3-6,14,16H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEIXBUVSMXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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